The compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide structural information and synthesis routes. It is classified as a brominated dihydrofuro-pyridine derivative, which indicates its structural characteristics involving bromine and the dihydrofuro framework.
The synthesis of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine typically involves several methods, including:
The molecular structure of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine can be described as follows:
The compound features:
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine participates in various chemical reactions:
The mechanism of action for compounds like 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine often relates to their ability to interact with biological targets such as enzymes or receptors:
The applications of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine are primarily in medicinal chemistry:
Furo[2,3-b]pyridine represents a privileged bicyclic heterocyclic system where a furan ring is ortho-fused to a pyridine ring at the pyridine's 2,3-positions. The 4-bromo derivative, 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine (CAS: 84071620), specifically features a bromine atom at the 4-position of the pyridine ring and saturation at the furan's 2,3-positions (i.e., a dihydrofuran moiety). Its molecular formula is C₇H₆BrNO, with a systematic name reflecting the fusion pattern and substituent location [1] [10].
Table 1: Nomenclature and Identifiers of Key Compounds
| Compound Name | CAS Registry Number | Molecular Formula | Alternative Names | 
|---|---|---|---|
| 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine | 84071620 | C₇H₆BrNO | 4-Bromo-2H,3H-furo[2,3-b]pyridine | 
| 2,3-Dihydrofuro[2,3-b]pyridine | 27038-50-2 | C₇H₇NO | -- | 
| Furo[2,3-b]pyridine | 272-01-5 | C₇H₅NO | Furano[2,3-b]pyridine | 
The scaffold’s structural significance lies in its electronic asymmetry: the pyridine ring acts as an electron-deficient π-system, while the furan contributes electron-rich character. This facilitates diverse binding interactions in biological targets. The 2,3-dihydro variant offers enhanced synthetic flexibility compared to its fully aromatic counterpart, as saturation reduces ring strain and allows selective functionalization at the 4-position [6] [10]. Key synthetic routes to the core include:
Furo[2,3-b]pyridines serve as isosteric replacements for azaindoles in medicinal chemistry, particularly as hinge-binding motifs in kinase inhibitors. Their planar fused system mimics purine nucleobases, enabling competitive ATP-binding site interactions while offering improved selectivity profiles due to altered hydrogen-bonding capacity [6] [7]. Key therapeutic applications include:
Table 2: Biological Activities of Representative Furo[2,3-b]pyridine Derivatives
| Biological Target | Derivative Structure | Potency (IC₅₀/EC₅₀) | Therapeutic Area | Key Reference | 
|---|---|---|---|---|
| IRAK4 Kinase | Dihydrofuro[2,3-b]pyridine (e.g., Cmpd 38) | 7.3 nM | Autoimmune/Inflammation | [3] | 
| BET Bromodomain (BD1) | Furopyridine-based inhibitor | Not specified | Oncology | [2] | 
| HIV-1 Protease | Furo[2,3-b]pyridine in L-754,394 | Low nM | Antiviral | [6] | 
The introduction of a bromine atom at the 4-position of furo[2,3-b]pyridine scaffolds serves multiple strategic purposes in drug design:
Table 3: Physicochemical Impact of 4-Bromo Substitution on Dihydrofuro[2,3-b]pyridine
| Property | 2,3-Dihydrofuro[2,3-b]pyridine | 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine | Functional Consequence | 
|---|---|---|---|
| Molecular Weight | 121.14 g/mol | 200.04 g/mol | Increased lipophilicity (cLogP ↑) | 
| Predicted pKₐ (Pyridine N) | ~3.5–4.0 | ~3.0–3.5* | Enhanced electrophilicity at N | 
| H-Bond Acceptors | 2 | 2 | Unchanged polar surface area | 
| Rotatable Bonds | 0 | 0 | Rigid scaffold maintained | 
| In silico cLogP | ~1.0 | ~1.8–2.0 | Improved membrane permeability | 
*Estimated based on electron-withdrawing Br effect [1] [10].
Concluding RemarksThe 4-bromo-2,3-dihydrofuro[2,3-b]pyridine scaffold merges synthetic tractability with targeted bioactivity. Its bromine substituent is not merely an inert placeholder but a critical design element enabling both molecular diversification and optimization of drug-like properties. As kinase and bromodomain inhibitors advance clinically, this core exemplifies the strategic role of halogenated heterocycles in modern medicinal chemistry [2] [3] [6].
                                    
                CAS No.: 81129-73-9
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 3773-25-9
CAS No.: